molecular formula C12H16O4 B8374000 6-(4-Methoxyphenyl)-[1,4]-dioxepan-6-ol

6-(4-Methoxyphenyl)-[1,4]-dioxepan-6-ol

Cat. No. B8374000
M. Wt: 224.25 g/mol
InChI Key: KESYBLLBCRBOKL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Methoxyphenyl)-[1,4]-dioxepan-6-ol is a useful research compound. Its molecular formula is C12H16O4 and its molecular weight is 224.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-(4-Methoxyphenyl)-[1,4]-dioxepan-6-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(4-Methoxyphenyl)-[1,4]-dioxepan-6-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H16O4

Molecular Weight

224.25 g/mol

IUPAC Name

6-(4-methoxyphenyl)-1,4-dioxepan-6-ol

InChI

InChI=1S/C12H16O4/c1-14-11-4-2-10(3-5-11)12(13)8-15-6-7-16-9-12/h2-5,13H,6-9H2,1H3

InChI Key

KESYBLLBCRBOKL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2(COCCOC2)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

Magnesium (1.27 g, 0.053 mol), dried in an oven for 1 hr at 75° C., was stirred with THF (125 mL) in a 500 mL three-necked flask at reflux. A crystal of iodine was added followed by a solution of 4-methoxybromobenzene in THF (50 mL), added dropwise over 15 min. After the addition of 10 mL of the solution the reaction initiated. After complete addition of the solution, the reaction mixture was heated at reflux for 2 hrs. The resulting grey solution was cooled to 0° C. and a solution of 1,4-dioxepan-6-one (prepared as described in U.S. Pat. No. 4,410,354) (5.08 g, 0.044 mol) in THF (25 mL) was added dropwise. The reaction mixture was stirred at room temperature overnight then evaporated. The residue was acidified to pH=1 with 1N HCl and extracted with ether (2×250 mL). The ether extracts were washed with water, dried (MgSO4), filtered and concentrated to give a sticky brown solid (9.45 g). This was purified by column chromatography on silica gel eluting with ethyl acetate-hexanes. The relevant fractions were concentrated to give the desired product (6.21 g, 63%).
Quantity
1.27 g
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
10 mL
Type
reactant
Reaction Step Four
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0 (± 1) mol
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reactant
Reaction Step Five
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Quantity
50 mL
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solvent
Reaction Step Six
Name
Quantity
25 mL
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solvent
Reaction Step Seven
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Quantity
125 mL
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solvent
Reaction Step Eight

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